2-Methylthiophenyl-(3-thienyl)methanol
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Overview
Description
2-Methylthiophenyl-(3-thienyl)methanol is an organic compound with the molecular formula C12H12OS2 and a molecular weight of 236.35 g/mol . This compound features a thiophene ring, which is a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry and material science .
Preparation Methods
The synthesis of 2-Methylthiophenyl-(3-thienyl)methanol typically involves the condensation of thiophene derivatives with appropriate reagents. Common synthetic routes include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal–Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Industrial production methods often utilize these reactions under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-Methylthiophenyl-(3-thienyl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to convert the alcohol group to a ketone or aldehyde.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Methylthiophenyl-(3-thienyl)methanol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Methylthiophenyl-(3-thienyl)methanol involves its interaction with specific molecular targets and pathways. The thiophene ring’s aromaticity allows it to participate in various biochemical reactions, including:
Electrophilic Substitution: The sulfur atom in the thiophene ring can undergo electrophilic substitution, making it reactive towards electrophiles.
Nucleophilic Substitution: The compound can also undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atoms in the ring.
These reactions enable the compound to exert its effects in biological systems, contributing to its pharmacological properties.
Comparison with Similar Compounds
2-Methylthiophenyl-(3-thienyl)methanol can be compared with other thiophene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiophene derivatives.
Properties
IUPAC Name |
(2-methylsulfanylphenyl)-thiophen-3-ylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12OS2/c1-14-11-5-3-2-4-10(11)12(13)9-6-7-15-8-9/h2-8,12-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALACBUXFFGBWCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(C2=CSC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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